N-Acetyl-D-phenylalanine
Overview
Description
N-Acetyl-D-phenylalanine is a N-acyl-D-phenylalanine, a N-acetyl-D-amino acid, and a N-acetylphenylalanine . It has been identified as an antidepressant and used to prevent kidney damage .
Synthesis Analysis
A seven-step route based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid was developed for the synthesis of N-Acetyl-D-phenylalanine . It may also be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) and D-amino acid-N-acetyltransferase(s) .
Molecular Structure Analysis
The molecular formula of N-Acetyl-D-phenylalanine is C11H13NO3 . The molecular weight is 207.23 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
N-Acetyl-D-phenylalanine acted on N-acylated hydrophobic D-amino acids with the highest preference . It was also used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent .
Physical And Chemical Properties Analysis
N-Acetyl-D-phenylalanine is a white solid . It has intrinsic fluorescence that may be used for fluorescence titration . The melting point is 167°C, and the boiling point is 453.9±38.0 °C .
Scientific Research Applications
1. Chemical Resolution of DL-Phenylalanine Methyl Ester
- Summary of Application: N-Acetyl-D-phenylglycine is used as a resolving agent for the chemical resolution of DL-phenylalanine methyl ester .
- Methods of Application: The method involves the use of N-acetyl-D-phenylglycine as a resolving agent. This agent is readily available, non-toxic, and easily recoverable from the insoluble diasteromeric salt .
2. Fluorescence Titration
- Summary of Application: N-Acetyl-D-phenylalanine has intrinsic fluorescence that may be used for fluorescence titration .
- Methods of Application: The specific methods of application for fluorescence titration using N-Acetyl-D-phenylalanine are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for fluorescence titration are not detailed in the source .
3. Enzyme Kinetics
- Summary of Application: N-Acetyl-D-phenylalanine is used in studying the rate and mechanism of enzyme-catalyzed reactions.
- Methods of Application: The specific methods of application for studying enzyme kinetics using N-Acetyl-D-phenylalanine are not detailed in the source.
- Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for studying enzyme kinetics are not detailed in the source.
4. Substrate for Enzyme Identification
- Summary of Application: N-Acetyl-D-phenylalanine may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) and D-amino acid-N-acetyltransferase(s) .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for this purpose are not detailed in the source .
5. Anti-Inflammatory Activity
- Summary of Application: N-Acetyl-D-phenylalanine has been revealed to have anti-inflammatory activity on chondrocytes, counteracting the local cellular inflammation and contrasting specific cytokines’ production . Therefore, the molecule could represent a promising drug for the treatment of joint diseases .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for this purpose are not detailed in the source .
6. Synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA)
- Summary of Application: N-Acetyl-L-phenylalanine is used in the synthesis of 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), a promising drug for the treatment of joint diseases .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results or Outcomes: The specific results or outcomes of using N-Acetyl-D-phenylalanine for this purpose are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamido-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144144 | |
Record name | N-Acetyl-3-phenyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-phenylalanine | |
CAS RN |
10172-89-1 | |
Record name | (-)-N-Acetylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10172-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylphenylalanine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-3-phenyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-3-phenyl-D-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLPHENYLALANINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606E063065 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.